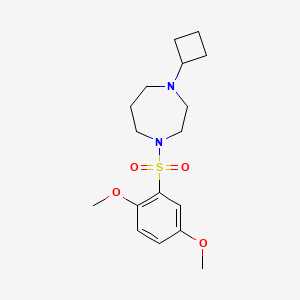![molecular formula C12H10F3NO2S B2793515 Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate CAS No. 1126637-92-0](/img/structure/B2793515.png)
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is colorless to white to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .作用機序
The mechanism of action of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is not fully understood. However, it is believed that the fluorescence property of TFBTA is due to the formation of a charge transfer complex between the molecule and the surrounding environment. This complex results in the emission of light in the blue-green region of the spectrum.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate is its fluorescence property. This property makes it useful in various laboratory experiments, including fluorescence microscopy and imaging techniques. TFBTA is also a non-toxic compound, making it safe to handle and use in laboratory experiments.
However, one of the limitations of TFBTA is its limited solubility in water. This property makes it difficult to use in aqueous solutions, which can limit its applications in certain laboratory experiments.
将来の方向性
There are several future directions for the research and application of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate. One of the areas of research is the development of new synthesis methods that can improve the yield and efficiency of TFBTA production. Another area of research is the exploration of new applications for TFBTA, including its use as a fluorescent probe for the detection of metal ions and other biomolecules.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is a fluorescent molecule that emits light in the blue-green region of the spectrum, making it useful in fluorescence microscopy and imaging techniques. TFBTA is also a non-toxic compound, making it safe to handle and use in laboratory experiments. There are several future directions for the research and application of this compound, including the development of new synthesis methods and the exploration of new applications for TFBTA.
合成法
The synthesis method of Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate involves the reaction of 2-aminobenzothiazole with ethyl chloroacetate in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained in good yield. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for the production of TFBTA.
科学的研究の応用
Ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate has various applications in scientific research. One of the most significant applications is in the field of fluorescence. TFBTA is a fluorescent molecule that emits light in the blue-green region of the spectrum. This property makes it useful in fluorescence microscopy and imaging techniques. TFBTA can also be used as a fluorescent probe for the detection of metal ions and other biomolecules.
特性
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-2-18-11(17)6-10-16-8-5-7(12(13,14)15)3-4-9(8)19-10/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUMNEYZILZWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)

![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)



![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2793450.png)

